7-benzyl-2-chloro-3H-purin-6-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-benzyl-2-chloro-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-12-15-10-9(11(18)16-12)17(7-14-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBIEQUZXWSKAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288630 | |
| Record name | 7-benzyl-2-chloro-3H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56025-88-8 | |
| Record name | 2-Chloro-1,7-dihydro-7-(phenylmethyl)-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56025-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 57004 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056025888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC57004 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-benzyl-2-chloro-3H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 7 Benzyl 2 Chloro 3h Purin 6 One
Established Synthetic Routes for 7-benzyl-2-chloro-3H-purin-6-one
The synthesis of the target molecule can be approached through several strategic pathways, primarily involving the modification of existing purine (B94841) scaffolds or the construction of the purine ring system from simpler precursors.
Synthesis from Xanthine (B1682287) Precursors
A common and practical starting point for the synthesis of 2-chloro-purine derivatives is xanthine, a naturally occurring purine base. The process involves a direct, one-pot chlorination reaction.
Detailed research findings indicate that treating xanthine with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a weak nucleophilic organic base, such as N,N-dimethylaniline or 1,8-Diazabicycloundec-7-ene (DBU), effectively yields 2,6-dichloropurine (B15474). researchgate.net This di-chlorinated intermediate is crucial, as the differential reactivity of the two chlorine atoms—with the C-6 position being more susceptible to nucleophilic attack—allows for selective transformations. nih.govnih.gov To arrive at the purin-6-one structure, the C-6 chlorine of 2,6-dichloropurine can be hydrolyzed to a hydroxyl group, which exists in tautomeric equilibrium with the more stable ketone form. Subsequent N-7 benzylation would then yield the final product.
Alternatively, 2-amino-6-chloropurine (B14584) can be converted to 2,6-dichloropurine via a Sandmeyer-type reaction, where the 2-amino group is treated with sodium nitrite (B80452) in hydrochloric acid. google.com
Halogenation and Alkylation Strategies
This approach focuses on the stepwise introduction of the required chloro and benzyl (B1604629) functional groups onto a purine core. The primary challenge in this strategy is achieving regioselectivity during the alkylation step.
Halogenation: As described previously, the key halogenation step is the conversion of xanthine or a related precursor to 2,6-dichloropurine using reagents like phosphorus oxychloride. researchgate.netmdpi.com
Alkylation: The introduction of the benzyl group at the N-7 position of the purine ring is a significant challenge. Direct alkylation of purines typically results in a mixture of N-9 and N-7 isomers, with the thermodynamically more stable N-9 regioisomer often being the major product. nih.gov To overcome this, specific methodologies have been developed to favor N-7 substitution. One of the most effective methods involves the use of a silylated purine derivative with a Lewis acid catalyst.
Research has shown that reacting a silylated purine, such as 6-chloropurine (B14466) or 2,6-dichloropurine, with an alkyl halide in the presence of a Lewis acid like tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄) can direct the substitution to the N-7 position. researchgate.netnih.gov While this method is successful for introducing tert-alkyl groups, attempts to use benzyl bromide for the N-7 benzylation of 6-chloropurine resulted in a very low conversion. nih.gov This suggests that while direct N-7 benzylation is a potential route, the conditions must be carefully optimized.
A plausible synthetic sequence would be:
Chlorination of xanthine to yield 2,6-dichloropurine.
Selective hydrolysis or alkoxylation at the C-6 position. For instance, reaction with sodium methoxide (B1231860) yields 2-chloro-6-methoxypurine. nih.gov
Regioselective N-7 benzylation of the resulting intermediate.
If an alkoxy group was introduced, a final hydrolysis step would yield the desired this compound.
| Catalyst/Conditions | Substrate | Reagent | Outcome |
| SnCl₄ in DCE or ACN | Silylated 6-chloropurine | tert-Butyl bromide | N-7 tert-butylated product formed regioselectively nih.gov |
| SnCl₄ in DCE | Silylated 6-chloropurine | Benzyl bromide | Very low conversion to N-7 benzylated product nih.gov |
| K₂CO₃ in DMF | 2,6-Dichloropurine | Alkyl Halide | N-9 alkylated product is major, N-7 is minor nih.gov |
Cyclization and Ring Formation Approaches
An unambiguous method for ensuring N-7 substitution is through a de novo synthesis, which involves building the purine ring system from an appropriately substituted pyrimidine (B1678525) precursor. researchgate.net This approach offers complete control over the final substitution pattern.
The synthesis begins with a 4,5-diaminopyrimidine (B145471) derivative. For the target molecule, a suitable starting material would be 4,5-diamino-2-chloro-1H-pyrimidin-6-one . The imidazole (B134444) portion of the purine is then formed by reacting this diamine with a reagent that provides the C-8 carbon, such as formic acid or a derivative thereof. The N-7 benzyl group would be introduced by alkylating the N-1 nitrogen of a 4-amino-5-benzylamino-2-chloro-1H-pyrimidin-6-one intermediate before the final cyclization step. This multi-step but highly controlled strategy avoids the regioselectivity issues inherent in the direct alkylation of a pre-formed purine ring. The cyclization of a substituted diaminopyridine to form an imidazopyridine serves as a strong analogue for this type of ring closure. njit.edu
Derivatization Strategies and Analogue Synthesis utilizing this compound as a Key Intermediate
The title compound is a valuable scaffold for creating libraries of purine derivatives due to the reactive C-2 chloro group and the potential for modification at other ring positions.
Nucleophilic Substitution Reactions at the C-2 Position
The chlorine atom at the C-2 position of the purine ring is susceptible to displacement by a variety of nucleophiles through a mechanism known as Nucleophilic Aromatic Substitution (SNAr). youtube.comwikipedia.org The electron-withdrawing nature of the purine ring system facilitates the attack of a nucleophile, formation of a temporary intermediate (a Meisenheimer complex), and subsequent expulsion of the chloride leaving group. youtube.com
This reactivity allows for the introduction of a wide range of functional groups at the C-2 position, leading to diverse analogues.
Examples of Nucleophilic Substitution at C-2:
Amination: Reaction with primary or secondary amines (e.g., alkylamines, anilines) yields 2-amino substituted purines.
Alkoxylation/Aryloxylation: Treatment with alcohols or phenols in the presence of a base leads to the formation of 2-ether derivatives.
Thiolation: Reaction with thiols or thiophenols results in 2-thioether substituted purines.
The table below summarizes representative nucleophilic substitution reactions on related 2-chloropurine systems.
| Nucleophile | Reagent Type | Resulting C-2 Substituent |
| Amines (R-NH₂) | Nitrogen Nucleophile | -NHR (Amino) |
| Alcohols (R-OH) / Base | Oxygen Nucleophile | -OR (Alkoxy) |
| Thiols (R-SH) / Base | Sulfur Nucleophile | -SR (Thioether) |
Modifications at the Purine Ring Nitrogens (N-1, N-3, N-7, N-9)
While the N-7 position is occupied by the benzyl group, the other nitrogen atoms of the purine ring offer sites for further modification, although their reactivity is influenced by the existing substituents.
N-1 and N-3 Positions: The presence of the carbonyl group at C-6 makes the proton on the N-1 nitrogen acidic. Deprotonation with a suitable base would generate an anion that can be alkylated or otherwise functionalized. The N-3 nitrogen can also be a site for modification, though it is generally less reactive than N-1 or N-9.
N-7 Position: This position is already benzylated in the parent compound. However, studies on related N-7 alkylated purines have shown that under certain conditions, such as heating in the presence of a Lewis acid, the alkyl group can be cleaved or can rearrange to the more stable N-9 position. nih.gov
N-9 Position: This is the most common site of alkylation in purines. In the synthesis of the N-7 benzyl isomer, the N-9 benzylated compound is a likely side product that must be separated. nih.govnih.gov Further modification at the N-9 position of the desired N-7 isomer is generally not synthetically viable. It has also been noted that under certain conditions, minor amounts of N-1 and N-3 alkylated isomers can form. nih.gov
Substitutions and Transformations on the Benzyl Moiety
The benzyl group at the N7-position of this compound is not merely a protecting group but also a site for further functionalization. While direct electrophilic or nucleophilic substitution on the benzyl ring of this specific molecule is not extensively documented in readily available literature, general principles of benzylic reactivity can be applied to envision potential transformations.
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the benzyl group can theoretically undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation and acylation. The directing effect of the purine-methylene substituent would likely favor substitution at the ortho and para positions. However, the reaction conditions required for such transformations must be carefully selected to avoid undesired side reactions on the purine core itself, which is also susceptible to electrophilic attack.
Benzylic Position Reactivity: The methylene (B1212753) bridge of the benzyl group is a reactive site. wikipedia.org Radical halogenation, for instance using N-bromosuccinimide (NBS), could introduce a bromine atom at the benzylic position, creating a new handle for subsequent nucleophilic substitution reactions. Oxidation of the benzylic position is another potential transformation. wikipedia.org Strong oxidizing agents could cleave the benzyl group, while milder, more controlled oxidation might yield a benzoyl group at the N7-position. Furthermore, translocation of the benzyl group from the N9 to the N7 position has been observed in related 9-benzylxanthine derivatives under acidic conditions, suggesting the possibility of similar rearrangements with this compound under specific conditions. researchgate.net
Palladium-Catalyzed and Other Cross-Coupling Reactions
The chlorine atom at the C2-position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents and the creation of diverse molecular libraries. The most prominent and synthetically valuable of these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropurines
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₂CO₃ | Toluene (B28343) | 100 | 95 | lookchem.com |
| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | researchgate.net |
Buchwald-Hartwig Amination: This reaction provides a direct route to 2-amino-purine derivatives by coupling the C2-chloro position with a primary or secondary amine. The choice of palladium catalyst and ligand is crucial for achieving high yields and accommodating a broad range of amine substrates. wikipedia.orglibretexts.orgorganic-chemistry.org While specific examples for this compound are scarce in the literature, the general applicability of this reaction to chloropurines suggests its feasibility. A practical example for the amination of 4-chlorotoluene (B122035) with morpholine (B109124) utilized Pd(dba)₂ with the XPhos ligand and sodium tert-butoxide as the base in refluxing toluene, resulting in a high yield of the aminated product. tcichemicals.com These conditions could serve as a starting point for the optimization of the Buchwald-Hartwig amination of this compound.
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Aryl Chloride | Amine | Catalyst | Ligand | Base | Solvent | Temperature | Reference |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ | XPhos | NaOtBu | Toluene | Reflux | tcichemicals.com |
| General Aryl Chlorides | Primary/Secondary Amines | Pd(0) or Pd(II) source | Various phosphine (B1218219) ligands | Strong base (e.g., NaOtBu, K₃PO₄) | Toluene, Dioxane | Room Temp to Reflux | wikipedia.orglibretexts.orgorganic-chemistry.org |
Sonogashira Coupling: The Sonogashira coupling enables the introduction of terminal alkynes at the C2-position, leading to the synthesis of 2-alkynylpurine derivatives. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The development of on-column Sonogashira coupling for the synthesis of 6-alkynylated purine-containing DNA highlights the utility of this reaction in complex settings. nih.gov For 9-substituted-6-chloro-2,8-diiodopurines, catalyst-controlled regioselective Sonogashira coupling has been demonstrated, where the choice of ligand dictates the position of alkynylation. rsc.org This level of control is promising for the selective functionalization of the C2-position of this compound.
Table 3: General Conditions for Sonogashira Coupling of Aryl Halides
| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |
| General Aryl Halides | Terminal Alkynes | Pd catalyst (e.g., Pd(PPh₃)₄) | Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, i-Pr₂NH) | THF, DMF | Room Temp to 100 °C | organic-chemistry.org |
Structural Elucidation and Conformational Analysis of 7 Benzyl 2 Chloro 3h Purin 6 One and Its Analogues
Spectroscopic Characterization Techniques
A combination of spectroscopic methods is employed to determine the molecular structure of 7-benzyl-2-chloro-3H-purin-6-one. Each technique provides unique insights into the connectivity and chemical environment of the atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the purine (B94841) ring, the benzyl (B1604629) group, and the N-H proton. The chemical shift of the H-8 proton on the purine ring is anticipated to be the most downfield among the purine protons, likely appearing in the range of δ 8.0-8.5 ppm. nih.gov The protons of the benzyl group would present as a multiplet in the aromatic region (δ 7.2-7.5 ppm) for the phenyl ring and a singlet for the methylene (B1212753) (-CH₂-) protons around δ 5.4 ppm. rsc.org The N-H proton is expected to be a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon (C-6) is expected to have the most downfield chemical shift, typically in the range of δ 160-170 ppm. The carbons of the purine ring will resonate between δ 115 and 155 ppm. The benzyl group will show a characteristic set of signals, with the methylene carbon appearing around δ 45-55 ppm and the aromatic carbons between δ 125 and 140 ppm. chemicalbook.comchemicalbook.com
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Justification/Analogue Data |
|---|---|---|---|
| H-8 | ~8.0 - 8.5 | ~140 - 145 | Downfield shift due to electronegative nitrogen atoms; similar to 7-benzyl purine N-oxides. nih.gov |
| N-H | Variable (broad) | - | Solvent dependent, exchangeable proton. |
| Benzyl-CH₂ | ~5.4 | ~45 - 55 | Typical range for benzylic protons and carbons. rsc.orgchemicalbook.com |
| Benzyl-aromatic | ~7.2 - 7.5 | ~125 - 140 | Standard aromatic region for a monosubstituted benzene (B151609) ring. chemicalbook.com |
| C-2 | - | ~150 - 155 | Attached to electronegative chlorine and nitrogen atoms. |
| C-4 | - | ~150 - 155 | Part of the pyrimidine (B1678525) ring, adjacent to nitrogen atoms. |
| C-5 | - | ~115 - 120 | Fused imidazole-pyrimidine system. |
| C-6 | - | ~160 - 170 | Carbonyl carbon in a lactam system. |
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a molecular ion peak ([M]⁺). Due to the presence of a chlorine atom, a characteristic isotopic pattern with a prominent [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak would be observed, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. libretexts.orgdocbrown.info
The fragmentation of the molecular ion is likely to proceed through several key pathways. A primary fragmentation would be the cleavage of the benzylic C-N bond, resulting in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectra of benzyl-containing compounds. nist.gov Another significant fragmentation pathway would involve the loss of a chlorine radical, followed by further rearrangements. The loss of a carbon monoxide (CO) molecule from the purin-6-one ring is also a plausible fragmentation step.
| m/z | Fragment Ion | Description |
|---|---|---|
| 276/278 | [C₁₂H₉ClN₄O]⁺ | Molecular ion peak with characteristic 3:1 ratio for chlorine isotopes. |
| 91 | [C₇H₇]⁺ | Benzyl cation, likely the base peak. nist.gov |
| 241 | [C₁₂H₉N₄O]⁺ | Loss of chlorine radical from the molecular ion. |
| 248/250 | [C₁₁H₉ClN₄]⁺ | Loss of carbon monoxide from the molecular ion. |
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected in the region of 1680-1720 cm⁻¹ due to the C=O stretching vibration of the lactam group. The N-H stretching vibration would appear as a broad band in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations of the benzyl group would be observed around 3000-3100 cm⁻¹, while the C-Cl stretching vibration would be found in the lower frequency region, typically between 600 and 800 cm⁻¹. For comparison, the related compound 7-benzyl-2,6-dichloro-7H-purine shows characteristic IR absorptions.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is expected to show absorption maxima characteristic of the purine and benzyl chromophores. science-softcon.descience-softcon.de Purine systems typically exhibit strong π → π* transitions in the UV region. The presence of the benzyl group would also contribute to the absorption profile. The exact position of the absorption maxima would be influenced by the solvent polarity and the specific electronic transitions within the conjugated system.
| Spectroscopic Technique | Expected Feature | Wavenumber (cm⁻¹)/Wavelength (nm) |
|---|---|---|
| IR | N-H stretch | 3200 - 3400 (broad) |
| IR | Aromatic C-H stretch | 3000 - 3100 |
| IR | C=O stretch (lactam) | 1680 - 1720 |
| IR | C=N and C=C stretch | 1500 - 1650 |
| IR | C-Cl stretch | 600 - 800 |
| UV-Vis | π → π* transitions | ~260 - 280 nm |
X-ray Crystallography for Solid-State Structure Determination
While a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), analysis of related structures allows for a detailed prediction of its solid-state characteristics.
In the crystalline state, the molecules of this compound are expected to be organized through a network of intermolecular interactions.
Hydrogen Bonding: The presence of an N-H donor and a C=O acceptor strongly suggests the formation of intermolecular hydrogen bonds. These interactions are likely to play a dominant role in the crystal packing, potentially leading to the formation of dimers or extended chains. nih.gov
Halogen Bonding: The chlorine atom at the C-2 position can act as a halogen bond donor, interacting with electronegative atoms such as the oxygen of the carbonyl group or a nitrogen atom of an adjacent purine ring. This type of interaction is increasingly recognized as a significant force in crystal engineering.
Purine derivatives can exist in different tautomeric forms, and the predominant form in the solid state is determined by the interplay of intermolecular interactions and intrinsic stability. For this compound, several tautomeric equilibria are possible.
N7-H vs. N9-H Tautomerism: The proton on the purine ring can reside on either the N-7 or N-9 nitrogen atom of the imidazole (B134444) portion. While the 7-benzyl substitution fixes the position of the benzyl group, the remaining proton can tautomerize. Studies on related purines, such as 2-amino-6-chloropurine (B14584), have shown that both N7-H and N9-H tautomers can be energetically accessible. nih.gov The specific tautomer present in the crystal will be the one that allows for the most stable network of intermolecular interactions.
Keto-Enol Tautomerism: The purin-6-one moiety can theoretically exist in a keto (lactam) or enol (lactim) form. However, in the vast majority of related crystal structures, the keto form is overwhelmingly favored due to the greater stability of the amide group. It is highly probable that this compound will exist in the keto form in the crystalline state. The potential for the coexistence of multiple tautomers within the same crystal lattice, as observed in some sulfonamide derivatives, cannot be entirely ruled out and presents an interesting possibility for polymorphism. acs.org The polarity of the environment and the nature of substituents can also influence the tautomeric equilibrium, as seen in uracil (B121893) derivatives. nih.gov
Structure Activity Relationship Sar and Structure Binding Relationship Sbr Analysis
Impact of Substitutions on the Purine (B94841) Core (N-1, C-2, N-3, C-6, N-7, C-8, N-9)
The biological activity of purine derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic ring system. Modifications at the N-1, C-2, N-3, C-6, N-7, C-8, and N-9 positions can modulate affinity, selectivity, and efficacy for various biological targets.
Significance of the Chlorine Atom at C-2
The introduction of a chlorine atom at the C-2 position of the purine ring is a common strategy in medicinal chemistry to enhance biological activity. The electronegative nature of the chlorine atom can alter the electron distribution within the purine ring system, potentially modulating the pKa of the molecule and its hydrogen bonding capabilities. In many instances, a 2-chloro substituent has been associated with increased potency of purine-based inhibitors. This enhancement can be attributed to favorable interactions with the target protein or to increased metabolic stability of the compound.
Influence of Ketone Group at C-6
The ketone group at the C-6 position, which characterizes the "6-one" part of the compound's name (also known as a hypoxanthine (B114508) or guanine-like structure), is a critical determinant of its hydrogen bonding properties. This oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site. The C-6 carbonyl is a key feature in the recognition of purines by many enzymes and receptors. The tautomeric equilibrium between the keto and enol forms at this position can also play a role in receptor binding and biological activity.
Stereochemical Considerations and Conformational Flexibility in Activity
The three-dimensional arrangement of atoms in 7-benzyl-2-chloro-3H-purin-6-one is a key determinant of its biological activity. The benzyl (B1604629) group at the N-7 position is not static; it possesses rotational freedom around the C-N bond connecting it to the purine ring. This conformational flexibility allows the benzyl group to adopt various spatial orientations, which can be crucial for optimal binding to a target protein.
Studies on N7-benzylguanine have provided insights into the conformational impact of such a substitution. The bulky benzyl group can influence the conformation of the purine ring itself and can adopt different orientations (syn vs. anti) relative to the imidazole (B134444) portion of the purine. nih.gov The preferred conformation in a biological context will depend on the specific topology of the binding site. A catalytically incompetent conformation can be adopted by some DNA polymerases to deter nucleotide incorporation opposite bulky N7-alkylGuanine adducts. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For purine derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their inhibitory potential against various targets, particularly protein kinases.
3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of purine analogs. mdpi.commdpi.com These models generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. For a compound like this compound, a QSAR model could predict its activity based on the contributions of its specific substituents and guide the design of more potent analogs. For instance, a model might indicate that additional hydrophobic bulk on the benzyl ring or a different halogen at the C-2 position could enhance activity.
A typical QSAR study on purine-based inhibitors might yield a model with a high cross-validated correlation coefficient (q²) and predictive correlation coefficient (r²_pred), indicating its statistical robustness and predictive power. mdpi.comtandfonline.com
Ligand Efficiency and Druggability Profiling (excluding human clinical implications)
Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a ligand per non-hydrogen atom. It provides a measure of how efficiently a molecule utilizes its size to achieve binding affinity for its target. The formula for ligand efficiency is:
LE = - (ΔG) / N
where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. wikipedia.org
For a compound like this compound, calculating its LE would require experimental determination of its binding affinity (e.g., Ki or IC50) for a specific target. A higher LE value is generally desirable, as it suggests a more "atom-efficient" binder that may have a better starting point for lead optimization.
Druggability refers to the ability of a protein target to bind small-molecule drugs with high affinity and specificity. The assessment of a binding site's druggability is a critical step in target validation. Proteins that naturally bind to small molecules like ATP, which is structurally related to purines, are often considered highly druggable. nih.gov The purine-binding site on many kinases, for example, is a well-established druggable pocket. The structural features of this compound, with its potential for hydrogen bonding and hydrophobic interactions, suggest that it could effectively target such druggable pockets. Computational tools can be used to predict the druggability of a binding site by analyzing its size, shape, and physicochemical properties. acs.org
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, such as a protein. This method is fundamental in rational drug design for predicting the binding mode and affinity of a compound.
Identification of Binding Pockets and Key Interacting Residues
No published studies have identified the specific binding pockets or key amino acid residues that interact with 7-benzyl-2-chloro-3H-purin-6-one within any biological target. Such a study would involve docking the compound into the active site of a relevant protein to determine potential interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking with specific residues.
Prediction of Binding Affinity and Pose Analysis
There is currently no available data predicting the binding affinity (often expressed as a scoring function or binding energy) or the specific binding pose of this compound with any protein target. This information would be critical for assessing its potential as an inhibitor or activator.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
Molecular dynamics simulations provide insights into the dynamic behavior of a molecule over time, offering a more realistic view of its stability and interactions within a biological system compared to static docking.
Solvent Effects and System Energetics
The influence of solvent (typically water) on the binding and conformation of this compound has not been computationally explored. These studies are essential for a complete understanding of the thermodynamics and energetics of the ligand-target interaction.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. This model can then be used for virtual screening of large compound libraries to find other potential active molecules.
While a 2015 study on 2,6,9-trisubstituted purine (B94841) derivatives developed a preliminary pharmacophore model for cytotoxic activity, it did not specifically include or analyze this compound. nih.gov The study identified aromatic centers, hydrogen acceptor/donor centers, and a hydrophobic area as key features for the activity of the assayed compounds. nih.gov A dedicated pharmacophore model for this compound would require experimental activity data against a specific target, which is not currently available.
Development of Ligand-Based and Structure-Based Pharmacophores
Pharmacophore modeling is a cornerstone of rational drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. Both ligand-based and structure-based approaches are employed to develop these models for purine derivatives.
Ligand-based pharmacophore modeling is utilized when the three-dimensional structure of the biological target is unknown. This method relies on a set of known active ligands to derive a common pharmacophore hypothesis. For purine analogs, this involves aligning a series of active compounds and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for their activity. nih.govnih.govmdpi.com The resulting pharmacophore model can then be used as a 3D query to screen large compound libraries for new molecules with the desired activity profile. nih.gov
Structure-based pharmacophore modeling , on the other hand, is employed when the 3D structure of the target protein, typically determined by X-ray crystallography or NMR spectroscopy, is available. acs.orgnih.gov This approach involves analyzing the interactions between the ligand and the amino acid residues in the active site of the protein. acs.orgnih.gov For purine derivatives, this could involve identifying key hydrogen bonds between the purine core and the protein backbone or side chains, as well as hydrophobic interactions with nonpolar residues. nih.gov The resulting pharmacophore model represents the key interaction points within the active site, providing a template for the design of new inhibitors with improved binding affinity. nih.gov
A representative pharmacophore model for a class of purine derivatives might include features such as a hydrogen bond acceptor at the N1 position, a hydrogen bond donor at the N7 position, and a hydrophobic feature corresponding to the benzyl (B1604629) group. The relative importance and spatial arrangement of these features would be refined based on the specific biological target.
Table 1: Representative Pharmacophoric Features of Purine Analogs
| Pharmacophoric Feature | Description | Potential Interaction Site on this compound |
| Hydrogen Bond Acceptor (HBA) | An atom or group of atoms that can accept a hydrogen bond. | N1, N3, O6 |
| Hydrogen Bond Donor (HBD) | An atom or group of atoms that can donate a hydrogen bond. | N7-H |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. | Benzyl group, Purine ring |
| Hydrophobic (HY) | A nonpolar group that avoids contact with water. | Benzyl group |
Identification of Novel Scaffold Derivatives
Scaffold hopping is a computational strategy used to identify new molecular scaffolds that are structurally different from known active compounds but retain the same biological activity. rsc.orgnih.gov This technique is particularly valuable for discovering novel intellectual property and for overcoming issues associated with existing scaffolds, such as poor pharmacokinetic properties or toxicity. rsc.org
For this compound, scaffold hopping could be employed to replace the purine core with other heterocyclic systems while maintaining the key pharmacophoric features. For instance, computational methods can be used to search for bioisosteric replacements for the purine ring that preserve the spatial arrangement of the benzyl group and the chloro substituent. This could lead to the identification of novel derivatives with improved properties. A successful scaffold hopping strategy for purine analogs has been demonstrated in the development of anaplastic lymphoma kinase (ALK) inhibitors, where 6,8-disubstituted purines were designed as analogs of thieno[3,2-d]pyrimidines. nih.gov
Another approach to identifying novel derivatives is through the systematic exploration of substitutions at various positions of the purine ring. Computational methods can predict the effect of different substituents on the molecule's properties, such as its binding affinity and selectivity, thereby guiding synthetic efforts towards the most promising candidates.
Table 2: Potential Scaffold Hopping Replacements for the Purine Core
| Original Scaffold | Potential Replacement Scaffolds | Rationale |
| Purine | Pyrazolo[3,4-d]pyrimidine, Thieno[3,2-d]pyrimidine, Imidazo[1,2-a]pyridine | Maintain key hydrogen bonding and aromatic features while altering the core structure. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of molecules. These methods are used to predict various properties of this compound and its analogs, offering insights that are not readily accessible through experimental techniques alone. nih.gov
Prediction of Tautomeric Preferences and Protonation States
Purine derivatives can exist in different tautomeric forms, which can have a significant impact on their biological activity. nih.gov Quantum chemical calculations can be used to predict the relative stabilities of different tautomers and to determine the most likely protonation state of the molecule at a given pH. nih.govnih.govresearchgate.net For 6-oxypurine derivatives, computational studies have shown that the N1-H tautomer is generally the most stable form in both the gas phase and in solution. nih.govnih.gov The prediction of the dominant tautomer and protonation state is crucial for understanding the molecule's interactions with its biological target. arxiv.orgvt.edu
Table 3: Predicted Relative Stabilities of Tautomers for a Generic 6-Oxypurine
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Aqueous Solution |
| N1-H | 0.0 | 0.0 |
| N3-H | > 5.0 | > 7.0 |
| N7-H | > 3.0 | > 5.0 |
| N9-H | > 3.0 | > 5.0 |
Note: The values in this table are illustrative and based on general findings for 6-oxypurine derivatives. Specific values for this compound would require dedicated calculations.
Analysis of Frontier Molecular Orbitals and Electrostatic Potentials
The frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key determinants of a molecule's chemical reactivity. fiveable.meyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comyoutube.com Quantum chemical calculations can determine the energies and spatial distributions of these orbitals, providing insights into the reactive sites of the molecule. rsc.orgajchem-a.com For purine derivatives, the distribution of the HOMO and LUMO can indicate which atoms are most likely to participate in chemical reactions or interactions with a biological target. researchgate.net
The molecular electrostatic potential (MEP) map is another valuable tool for understanding a molecule's reactivity. researchgate.net The MEP map illustrates the charge distribution around a molecule, with regions of negative potential (electron-rich) being attractive to electrophiles and regions of positive potential (electron-poor) being attractive to nucleophiles. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the purine ring, and a more neutral or slightly positive potential around the benzyl group.
Prediction of Biological Activity Profiles (e.g., PASS prediction)
Computational tools like PASS (Prediction of Activity Spectra for Substances) can predict the likely biological activities of a compound based on its chemical structure. nih.govakosgmbh.deresearchgate.netgenexplain.com The PASS algorithm compares the structure of a query molecule to a large database of known biologically active compounds and provides a list of potential pharmacological effects and mechanisms of action, each with an estimated probability of being active (Pa) and inactive (Pi). scispace.com
For this compound, a PASS prediction could suggest a range of potential biological activities, such as kinase inhibition, antiviral activity, or anticancer properties, based on its structural similarity to other known active purine derivatives. genexplain.com These predictions can help to prioritize compounds for experimental testing and to identify potential new therapeutic applications for existing molecules. It is important to note that PASS predictions are probabilistic and require experimental validation.
Future Perspectives and Research Trajectories for 7 Benzyl 2 Chloro 3h Purin 6 One and Its Derivatives
Rational Design of Next-Generation Purine (B94841) Analogs
The rational design of new purine analogs is a cornerstone of advancing their therapeutic applications. This approach relies on a deep understanding of the structure-activity relationships (SAR) that govern the biological effects of these molecules. By systematically modifying the structure of 7-benzyl-2-chloro-3H-purin-6-one and its derivatives, researchers can fine-tune their properties to enhance efficacy and selectivity.
Key to this process is the strategic modification of different positions on the purine ring and its substituents. For instance, alterations to the benzyl (B1604629) group at the N7-position can significantly impact the compound's interaction with target proteins. nih.gov Similarly, substitutions at the C2 and C6 positions of the purine core are crucial for defining the molecule's biological activity. nih.govnih.gov The introduction of various functional groups, such as fluoro, methoxy, or amino groups, can influence properties like binding affinity, solubility, and metabolic stability. nih.gov
For example, a series of 2,6,9-trisubstituted purine analogs were synthesized and evaluated for their potential as anticancer agents, demonstrating the importance of specific substitutions for potent activity. nih.gov Another study highlighted how modifications to the aniline (B41778) fragment in purine derivatives could convert potent inhibitors of one kinase into inhibitors of another, showcasing the subtleties of rational design. nih.gov
The following table summarizes the impact of substitutions on the activity of purine derivatives based on various studies:
| Substitution Position | Moiety | Impact on Activity | Reference |
| C-6 (Aniline fragment) | Fluorine (meta- or para-) | Important for Bcr-Abl and BTK inhibition | nih.gov |
| C-3 (Phenyl ring) | Fluoro groups (meta- and para-) | Increases antimetastatic effect | nih.gov |
| N-1 | Various substituents | Can increase chemotherapeutic activity | nih.gov |
| C-2 and C-6 | Various heterocyclic rings | Crucial for cytotoxic activity | nih.govmdpi.com |
These examples underscore the power of rational design in creating next-generation purine analogs with improved therapeutic profiles.
Exploration of Novel Biological Targets and Therapeutic Areas (pre-clinical)
While purine analogs have been traditionally investigated for their anticancer and antiviral properties, the unique structure of this compound derivatives suggests potential for activity in other therapeutic areas. i-scholar.inpharmaguideline.com Pre-clinical research is actively exploring these new frontiers.
For instance, certain purine derivatives have shown potential as antifibrotic and antioxidant agents in the management of liver injury. nih.gov Specifically, derivatives of 7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione were found to ameliorate liver fibrosis. nih.gov Other research has pointed to the potential of purine analogs in treating neurodegenerative disorders and as inhibitors of various kinases involved in cell signaling pathways. google.com
The exploration of novel biological targets is often guided by in silico studies, which can predict the binding of these compounds to a wide range of proteins. nih.govsemanticscholar.org These computational methods, combined with experimental validation, are accelerating the identification of new therapeutic applications for this versatile class of molecules.
Development of Advanced Synthetic Methodologies
The synthesis of purine analogs is a well-established field, but the development of more efficient and versatile synthetic methods remains a key area of research. nih.gov Traditional methods like the Traube synthesis are still in use, but modern techniques are offering significant advantages. pharmaguideline.com
Microwave-assisted synthesis, for example, can accelerate reaction times and improve yields of purine derivatives. nih.govnumberanalytics.com Catalytic methods, employing transition metals, have also been shown to enhance the efficiency and selectivity of purine synthesis. numberanalytics.com Furthermore, biotechnological approaches, using engineered microorganisms and enzymes, are emerging as sustainable alternatives for producing purines. numberanalytics.com
The synthesis of this compound derivatives often involves multi-step processes. For example, the synthesis of related 2,6,9-trisubstituted purine analogs can start from 2,6-dichloropurine (B15474), followed by alkylation and subsequent substitution reactions. nih.gov The development of one-pot or tandem reactions that can efficiently construct the complex purine scaffold is a major goal for synthetic chemists in this field.
Integration of Cheminformatics and Artificial Intelligence in Discovery Efforts
Machine learning is also being applied to understand the role of purine metabolism in various diseases, which can help in identifying new therapeutic targets and biomarkers. hcplive.comnih.govnih.gov For instance, machine learning models have been used to identify key gut microbiome biomarkers related to purine metabolism in gout. hcplive.com
The integration of these in silico methods with traditional experimental approaches creates a powerful synergy, enabling a more rapid and efficient discovery pipeline for the next generation of purine-based therapeutics. rti.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-benzyl-2-chloro-3H-purin-6-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the purine C2 position, followed by benzylation. Key intermediates should be purified via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Optimization may include temperature control (e.g., 60–80°C for benzylation) and catalyst screening (e.g., K₂CO₃ or Cs₂CO₃). Yield improvements can be achieved by monitoring reaction progress via TLC or LC-MS to minimize side products like dechlorinated derivatives . For structural analogs, substituent effects on reactivity can guide solvent selection (e.g., DMF for polar intermediates) .
Q. How should researchers characterize the purity and structural identity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm benzyl proton integration (δ ~4.5–5.5 ppm) and absence of residual solvents.
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to verify purity (>95%).
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular formula (C₁₂H₁₀ClN₅O).
Cross-reference spectral data with structurally similar purine derivatives (e.g., 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine) to validate assignments .
Q. What safety protocols are critical when handling reactive intermediates during synthesis?
- Methodological Answer : Chlorinated intermediates (e.g., 2-chloropurine derivatives) require inert atmosphere handling (N₂/Ar glovebox) to prevent hydrolysis. Use fume hoods for benzylation steps to avoid exposure to volatile reagents. Emergency procedures should include neutralization protocols for acid/base spills (e.g., NaHCO₃ for acidic residues) and immediate solvent disposal in approved containers .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer :
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Structure Solution : Employ SHELXT for phase determination via intrinsic phasing, followed by SHELXL for refinement. Key parameters include R-factor convergence (<5%) and Hirshfeld surface analysis to validate hydrogen bonding .
- Validation : Cross-check torsion angles and packing motifs against Cambridge Structural Database (CSD) entries for purine analogs .
Q. What strategies are effective for resolving contradictions between in vitro and in vivo activity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons across cell lines and animal models to identify bioavailability limitations.
- Metabolite Screening : Use LC-MS/MS to detect hepatic metabolites (e.g., dechlorinated or oxidized derivatives) that may alter activity.
- Statistical Reconciliation : Apply Bland-Altman plots or Cohen’s kappa to quantify data agreement. Open-data repositories can provide benchmark datasets for comparative analysis .
Q. How can intermolecular interactions in the crystal lattice inform solubility and stability predictions?
- Methodological Answer :
- Mercury Software Analysis : Calculate π-π stacking distances (3.5–4.0 Å typical for purines) and hydrogen-bonding networks (e.g., N–H···O interactions).
- Solubility Prediction : Correlate lattice energy (derived from DFT calculations) with experimental solubility in DMSO or aqueous buffers.
- Stability Testing : Monitor crystalline forms under accelerated aging conditions (40°C/75% RH) and compare with simulated powder XRD patterns .
Data Analysis and Reporting
Q. How should researchers address discrepancies in spectroscopic data between batches?
- Methodological Answer :
- Batch Comparison : Use PCA (Principal Component Analysis) on NMR/IR spectra to cluster outliers.
- Impurity Profiling : Employ GC-MS headspace analysis to detect volatile contaminants (e.g., residual solvents).
- Documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when archiving raw data .
Q. What advanced computational methods can predict the biological target affinity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with kinase ATP-binding sites (e.g., CDK2 or EGFR) to simulate binding poses.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).
- QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) with IC₅₀ data from analogous compounds (e.g., 2-[(3,4-dichlorophenyl)methylamino]-3,7-dihydropurin-6-one) .
Tables for Key Comparisons
| Parameter | Typical Range | Method | Reference |
|---|---|---|---|
| Melting Point | 180–185°C | DSC | |
| LogP (Predicted) | 2.1–2.5 | ChemAxon | |
| Crystallographic R-factor | <5% | SHELXL | |
| Solubility in DMSO | >50 mg/mL | UV-Vis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
